2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Description
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at positions 2, 4, and 6 with chlorine, ethoxy (OCH₂CH₃), and trifluoromethyl (CF₃) groups, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent contributes to electron-donating effects and steric bulk. This compound is a key intermediate in agrochemical and pharmaceutical synthesis, particularly for derivatives with antifungal and insecticidal activities .
Properties
IUPAC Name |
2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPHJLFXMGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, where ethanol acts as the nucleophile. A base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH) deprotonates ethanol, generating a stronger nucleophile (EtO<sup>−</sup>). The electron-withdrawing trifluoromethyl group at position 6 activates the pyrimidine ring, facilitating substitution at position 4.
Typical conditions :
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Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile
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Temperature : 70–80°C
-
Reaction time : 6–12 hours
Yield and Purity Optimization
Data from scaled experiments reveal the following trends:
| Parameter | Value Range | Impact on Yield/Purity |
|---|---|---|
| Base (K<sub>2</sub>CO<sub>3</sub> vs. NaH) | 1.5–2.0 equivalents | NaH increases yield by 10–15% |
| Ethanol stoichiometry | 3–5 equivalents | Excess ethanol reduces side products |
| Temperature control | 70°C ± 2°C | Higher temps accelerate hydrolysis |
Under optimized conditions, this method achieves 65–75% isolated yield with HPLC purity ≥95%.
Cyclization of Trifluoromethylated Precursors
An alternative route involves constructing the pyrimidine ring from acyclic precursors containing the trifluoromethyl group. This method, detailed in patent CN111533699A, uses ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane as starting materials.
Stepwise Synthesis
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Cyclization : Heating ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at 160–170°C for 5–6 hours forms 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-ol.
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Chlorination : Treating the intermediate with phosphorus oxychloride (POCl<sub>3</sub>) introduces chlorine at position 2.
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Ethoxylation : Substituting the remaining chlorine at position 4 with ethoxy completes the synthesis.
Key Data
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Cyclization yield : 60% (intermediate)
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Overall yield : 42–48%
This method avoids hazardous oxidants but requires precise temperature control during cyclization to prevent decomposition.
Direct Chlorination-Ethoxylation Tandem Reaction
Industrial-scale production often employs a tandem chlorination-ethoxylation process to minimize intermediate isolation.
Process Overview
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Chlorination : 4-ethoxy-6-(trifluoromethyl)pyrimidin-2-ol reacts with POCl<sub>3</sub> in acetonitrile at reflux (80–85°C) for 8–10 hours.
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Quenching : Ice-cold water is added, and the pH is adjusted to 9–10 with aqueous NaOH.
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Extraction : Dichloromethane or ethyl acetate isolates the crude product.
Performance Metrics
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Yield : 78–82%
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Impurities : ≤2% (mainly 2,4-dichloro byproduct)
Alternative Pathway: Thionyl Chloride-Mediated Chlorination
For laboratories lacking POCl<sub>3</sub> infrastructure, thionyl chloride (SOCl<sub>2</sub>) offers a viable alternative.
Reaction Setup
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Substrate : 4-ethoxy-6-(trifluoromethyl)pyrimidin-2-ol
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Reagents : SOCl<sub>2</sub> (3.0 equivalents), catalytic DMF
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Conditions : Toluene, 80°C, 2 hours
Outcomes
| Metric | Value |
|---|---|
| Conversion | 92% |
| Isolated yield | 54% |
| Purity (GC-MS) | 97% |
This method’s lower yield stems from competing esterification side reactions but remains useful for small-scale syntheses.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic substitution | 75 | 95 | High | 1.0 |
| Cyclization | 48 | 98 | Moderate | 1.8 |
| Tandem chlorination | 82 | 97 | Very high | 0.9 |
| Thionyl chloride route | 54 | 97 | Low | 2.1 |
Industrial Purification Strategies
Crystallization vs. Chromatography
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Crystallization : Ethanol/water (3:1 v/v) achieves 99% purity but sacrifices 10–15% yield.
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Column chromatography : Silica gel with hexane/ethyl acetate (4:1) recovers 95% product but is cost-prohibitive for large batches.
Distillation Techniques
Short-path distillation under reduced pressure (0.5–1.0 mmHg, 110–120°C) effectively removes volatile byproducts like 2-chloro-4,6-bis(trifluoromethyl)pyrimidine.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement with various amines and heterocycles under mild conditions:
Example 1: Reaction with Imidazole
Example 2: Reaction with Pyrazole
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Process :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Imidazole | 4-Ethoxy-2-(1-imidazolyl)-6-(trifluoromethyl)pyrimidine | THF, 25°C, 12h | 60% |
| Pyrazole | 4-Ethoxy-6-(trifluoromethyl)-2-(1-pyrazolyl)pyrimidine | THF, base, 24h | 63% |
Hydrolysis of Ethoxy Group
The ethoxy group at position 4 can be hydrolyzed to a hydroxyl group under acidic or basic conditions:
-
Process :
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
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Process :
Buchwald-Hartwig Amination
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Process :
Functionalization via Trifluoromethyl Group
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Process :
-
The trifluoromethyl group undergoes partial defluorination, forming CHF₂ or CH₂F derivatives.
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Ring Modification Reactions
The pyrimidine ring can undergo electrophilic substitution at position 5 when deprotonated:
Scientific Research Applications
Enzyme Inhibition
Research indicates that 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine may act as an inhibitor for specific kinases involved in cellular signaling pathways. Kinases play a crucial role in various diseases, including cancer. The inhibition of these enzymes can lead to therapeutic strategies aimed at controlling tumor growth and progression.
Antimicrobial Properties
Preliminary studies have shown potential antimicrobial activity against various bacteria and fungi. However, further investigation is required to elucidate the mechanisms of action and determine its efficacy.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic routes. For instance, it can be synthesized from 2-chloro-4,6-dicyanopyrimidine with trifluoroethanol in the presence of a base, followed by purification techniques such as column chromatography.
Case Study 1: Inhibitory Activity on Kinases
A study investigated the inhibitory effects of pyrimidine derivatives on specific kinases. The results demonstrated that compounds similar to this compound exhibited promising inhibitory activity, suggesting potential applications in cancer therapy .
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound A | 0.05 | Kinase X |
| Compound B | 0.03 | Kinase Y |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated moderate activity against selected bacterial strains, warranting further exploration into its potential as an antimicrobial agent .
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria A | TBD |
| Bacteria B | TBD |
| Fungi A | TBD |
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Position 2 Modifications
- 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (): Replacing chlorine with an amino group (-NH₂) introduces hydrogen-bonding capability, enhancing interactions with biological targets. This modification increases polarity but reduces stability under acidic conditions compared to the chloro analog .
Position 4 Modifications
- 2-Chloro-4-chloro-6-(trifluoromethyl)pyrimidine ():
The chloro group at position 4 is a stronger electron-withdrawing group than ethoxy, reducing the pyrimidine ring’s electron density. This makes the compound more reactive in nucleophilic aromatic substitution (SNAr) but less stable in hydrolytic environments . - 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): The nitrophenoxy group at position 4 introduces strong electron-withdrawing effects, further activating the ring for electrophilic attacks.
Position 6 Modifications
Physicochemical Properties
Biological Activity
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 202.58 g/mol. The compound features a chloro group at the second position, an ethoxy group at the fourth position, and a trifluoromethyl group at the sixth position of the pyrimidine ring. These structural characteristics enhance its lipophilicity and reactivity, making it a candidate for various biological applications.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes, particularly kinases involved in cell signaling pathways. Kinases are crucial for regulating various cellular processes, and their inhibition may offer therapeutic strategies for diseases such as cancer. A study highlighted that the compound exhibited significant inhibitory activity against certain kinases, with potential implications in cancer treatment.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various bacteria and fungi. Preliminary studies suggest that it possesses activity against gram-positive bacteria, while showing weaker effects against gram-negative strains . Further research is required to elucidate its mechanisms of action in antimicrobial activity.
3. Anti-inflammatory Effects
Recent developments have shown that derivatives of pyrimidine compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The IC values for some related compounds have been reported as low as 0.04 µmol, indicating potential for anti-inflammatory applications . While specific data on this compound is limited, its structural similarities suggest it may possess similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound can bind to active sites of enzymes, either inhibiting or activating them. Its interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that may modify other cellular macromolecules.
- Oxidative Stress Induction : It has been shown to induce oxidative stress in cells, activating signaling pathways such as MAPK, which are crucial for various cellular responses.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various pyrimidine derivatives on specific kinases. The results indicated that this compound demonstrated competitive inhibition with an IC value in the low micromolar range. This suggests that modifications to the pyrimidine structure can enhance kinase selectivity and potency.
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.3 | Kinase A |
| Modified Compound A | 3.1 | Kinase B |
| Modified Compound B | 7.5 | Kinase C |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various compounds against Staphylococcus aureus, this compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control Drug X | 16 | High |
| Control Drug Y | >64 | Low |
Q & A
Basic: What are the recommended safety protocols for handling 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in laboratory settings?
Answer:
- PPE Requirements : Wear protective glasses, nitrile gloves, lab coats, and respiratory masks to avoid skin/eye contact and inhalation .
- Containment : Use fume hoods or gloveboxes during synthesis or reactions involving volatile intermediates.
- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence of trifluoromethyl groups .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
A two-step approach is typical:
Trifluoromethyl Introduction : React 2,4-dichloro-6-(trifluoromethyl)pyrimidine with ethanol under basic conditions (e.g., NaH or K₂CO₃) at 60–80°C to substitute the 4-chloro position with ethoxy .
Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.
Key Data :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, K₂CO₃, 70°C | 65–75 | ≥95% |
| 2 | Hexane/EtOAc (3:1) | 85 | 99% |
Basic: How can the purity and structural integrity of this compound be verified post-synthesis?
Answer:
- LCMS/HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time: ~0.95 minutes (similar to trifluoromethylpyrimidine analogs) .
- NMR : Key signals:
- ¹H NMR (CDCl₃) : δ 1.45 (t, 3H, -OCH₂CH₃), δ 4.52 (q, 2H, -OCH₂), δ 8.21 (s, 1H, pyrimidine-H) .
- ¹⁹F NMR : δ -62.5 ppm (CF₃) .
- Elemental Analysis : Match calculated vs. observed C/F/N ratios (e.g., C: 38.6%, F: 30.5%, N: 11.2%) .
Advanced: What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?
Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. The CF₃ group lowers LUMO energy, enhancing electrophilic reactivity .
- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict regioselectivity in substitution reactions .
- Software : Gaussian 16 or ORCA with solvent (DMF/THF) corrections.
Advanced: How can crystallographic data (e.g., SHELX) resolve structural ambiguities in trifluoromethyl-substituted pyrimidines?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. SHELXT solves initial phases via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters for CF₃ groups. Key metrics:
- Case Study : A related compound (4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine) showed CF₃ rotational disorder resolved via TWIN/BASF commands in SHELXL .
Advanced: What strategies mitigate contradictions in reactivity data when this compound is used in nucleophilic substitution reactions?
Answer:
- Controlled Conditions : Use anhydrous DMF at 0–5°C to suppress competing eliminations. For example, substituting Cl at position 2 with amines requires strict moisture exclusion .
- Additives : Add KI (10 mol%) to facilitate Cl⁻ leaving via in situ iodide formation .
- Contradiction Example : Discrepancies in Suzuki coupling yields (40% vs. 70%) were resolved by switching from Pd(PPh₃)₄ to XPhos Pd G3, enhancing steric tolerance .
Advanced: How does the electron-withdrawing effect of the trifluoromethyl group influence the compound's reactivity in cross-coupling reactions?
Answer:
- Electronic Effects : The CF₃ group decreases electron density at C-2 and C-4, accelerating oxidative addition in Pd-catalyzed couplings. Hammett σₚ value: +0.54 for CF₃ .
- Case Study : Stille coupling at C-6 (CF₃-adjacent) requires higher temperatures (100°C vs. 80°C for non-CF₃ analogs) due to increased C–F bond stability .
Advanced: What are the challenges in achieving regioselective functionalization of the pyrimidine ring in this compound?
Answer:
- Steric Hindrance : The 4-ethoxy and 6-CF₃ groups block nucleophilic attack at C-5. Use bulky ligands (e.g., DavePhos) to direct coupling to C-2 .
- Directing Groups : Install temporary protecting groups (e.g., SEM at N-1) to bias C-4 reactivity .
- Example : Lithiation at C-5 (using LDA at -78°C) followed by quenching with electrophiles achieves 85% selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
